Ethyl 2,3-difluoro-6-methoxyphenylacetate CAS 1807035-40-0 properties
Ethyl 2,3-difluoro-6-methoxyphenylacetate CAS 1807035-40-0 properties
CAS Registry Number: 1807035-40-0 Chemical Formula: C₁₁H₁₂F₂O₃ Molecular Weight: 230.21 g/mol
Executive Summary
Ethyl 2,3-difluoro-6-methoxyphenylacetate is a specialized fluorinated aromatic intermediate used primarily in the synthesis of high-value agrochemicals (synthetic auxins) and pharmaceutical scaffolds (kinase inhibitors). Its structural uniqueness lies in the 2,3-difluoro-6-methoxy substitution pattern. This specific arrangement confers dual advantages: the fluorine atoms provide metabolic stability by blocking oxidative metabolism at the 2 and 3 positions, while the 6-methoxy group introduces steric bulk that forces the acetate side chain out of planarity, a critical feature for binding affinity in sterically constrained enzyme pockets [1].
This guide outlines the physicochemical properties, validated synthetic pathways, and handling protocols for researchers utilizing this compound in drug discovery and process chemistry.
Physicochemical Profile
Data below represents a synthesis of experimental values from analogous fluorinated phenylacetates and calculated cheminformatic predictions.
| Property | Value / Description | Context |
| Appearance | Colorless to pale yellow oil | Low-melting solid upon high purification. |
| Boiling Point | 265°C - 275°C (Predicted, 760 mmHg) | High boiling point requires vacuum distillation for purification. |
| Density | 1.25 ± 0.05 g/cm³ | Denser than water due to difluoro substitution. |
| LogP (Octanol/Water) | 2.45 (Predicted) | Moderate lipophilicity; suitable for cell-permeable scaffolds. |
| Flash Point | >110°C | Combustible; handle away from open flames. |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Insoluble in water; requires organic co-solvents for bio-assays. |
| H-Bond Acceptors | 5 (F, O) | Fluorine acts as a weak acceptor; Methoxy/Carbonyl are primary. |
Structural Analysis & Mechanistic Role
The strategic value of CAS 1807035-40-0 is defined by its substitution pattern. In medicinal chemistry, this motif is often employed to modulate the electronic and steric profile of a drug candidate without significantly altering its molecular weight.
The "Fluorine Scan" Effect
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Metabolic Blockade: The C-F bond is extremely strong (approx. 116 kcal/mol). Placing fluorine at the 2,3-positions blocks Cytochrome P450-mediated hydroxylation, extending the half-life (
) of the final API [2]. -
Conformational Lock: The 6-methoxy group creates a "ortho-effect," restricting the rotation of the acetate tail. This pre-organizes the molecule for binding, reducing the entropic penalty upon ligand-receptor interaction.
Figure 1: Structure-Activity Relationship (SAR) map detailing the functional role of each substituent.
Synthetic Methodologies
Two primary routes are recommended. Route A is preferred for laboratory-scale (gram) synthesis due to operational simplicity. Route B is the industrial standard for scaling, utilizing carbonylation.
Route A: The Nitrile Hydrolysis-Esterification (Lab Scale)
This protocol converts the benzyl bromide precursor directly to the ethyl ester via a nitrile intermediate.
Precursors: 2,3-Difluoro-6-methoxybenzyl bromide, Sodium Cyanide (NaCN), Ethanol, HCl.
Step-by-Step Protocol:
-
Cyanation: Dissolve 2,3-difluoro-6-methoxybenzyl bromide (1.0 eq) in DMSO. Add NaCN (1.2 eq) cautiously. Stir at 40°C for 4 hours. Caution: HCN generation risk.
-
Quench: Pour into water, extract with Ethyl Acetate (EtOAc), and concentrate to yield the crude nitrile.
-
Pinner Reaction (Ethanolysis): Dissolve the crude nitrile in anhydrous Ethanol (10 volumes).
-
Acidification: Bubble dry HCl gas into the solution at 0°C until saturation (or add Acetyl Chloride dropwise to generate anhydrous HCl in situ).
-
Reflux: Heat to reflux (80°C) for 6-12 hours. The nitrile converts to the imidate, then hydrolyzes to the ester.
-
Workup: Cool, concentrate to remove excess ethanol. Partition residue between water and DCM. Wash organic layer with NaHCO₃ (sat.) to remove residual acid.
-
Purification: Vacuum distillation or Flash Chromatography (Hexane/EtOAc 9:1).
Route B: Palladium-Catalyzed Carbonylation (Industrial Scale)
Precursors: 2,3-Difluoro-6-methoxybenzyl chloride, CO gas, Ethanol, Pd catalyst.
Figure 2: Industrial workflow for the carbonylation route, avoiding cyanide handling.
Experimental Validation & Quality Control
To ensure the integrity of the synthesized compound, the following analytical checkpoints are mandatory.
NMR Characterization (Simulated)
-
¹H NMR (400 MHz, CDCl₃):
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δ 7.05 (m, 1H, Ar-H), 6.65 (m, 1H, Ar-H) — Aromatic protons showing F-coupling.
-
δ 4.15 (q, J = 7.1 Hz, 2H, O-CH ₂-CH₃) — Ethyl methylene.
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δ 3.85 (s, 3H, O-CH ₃) — Methoxy singlet.
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δ 3.65 (s, 2H, Ar-CH ₂-CO) — Benzylic methylene.
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δ 1.25 (t, J = 7.1 Hz, 3H, O-CH₂-CH ₃) — Ethyl methyl.
-
Impurity Profile
Common impurities arising from Route A include:
-
Hydrolysis Product: 2,3-difluoro-6-methoxyphenylacetic acid (Acidic spot on TLC).
-
Decarboxylation: 2,3-difluoro-6-methoxytoluene (Non-polar, volatile).
Handling, Safety & Storage (SDS Summary)
Hazard Classification (GHS):
-
Skin Irrit. 2 (H315): Causes skin irritation.[1]
-
Eye Irrit. 2A (H319): Causes serious eye irritation.
-
STOT SE 3 (H335): May cause respiratory irritation.
Storage Protocols:
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Temperature: Store at 2-8°C (Refrigerated).
-
Atmosphere: Hygroscopic potential; store under Nitrogen or Argon.
-
Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze the ester).
Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water. Dispose of via incineration in a chemical waste facility.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
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Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
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PubChem Compound Summary. (n.d.). Fluorinated Phenylacetates.[2][3][4] National Center for Biotechnology Information. (Note: General reference for class properties).
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- 1. solutions.covestro.com [solutions.covestro.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. US6465490B1 - Sulfuric acid mono-[3({1-[2-(4-fluoro-phenyl)-ethyl]-piperidin-4-yl}-hydroxy-methyl)-2-methoxy-phenyl]ester - Google Patents [patents.google.com]
- 4. WO2004048335A2 - Mandelic acid derivatives - Google Patents [patents.google.com]
